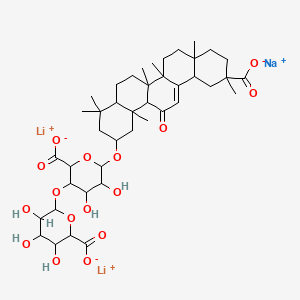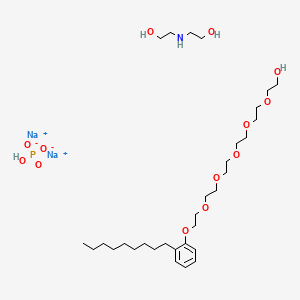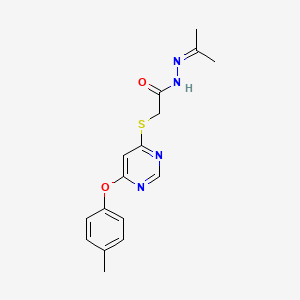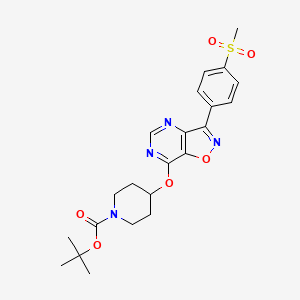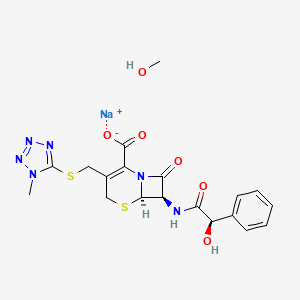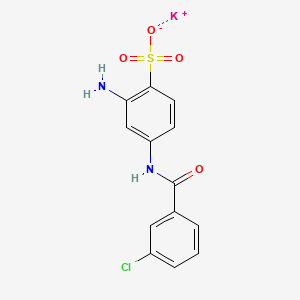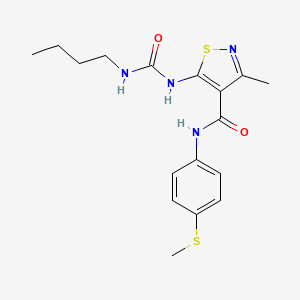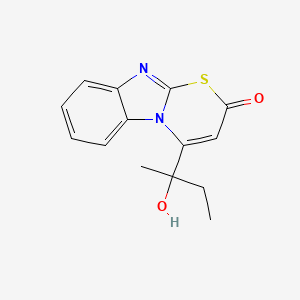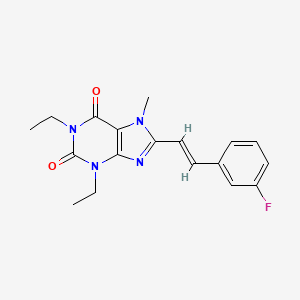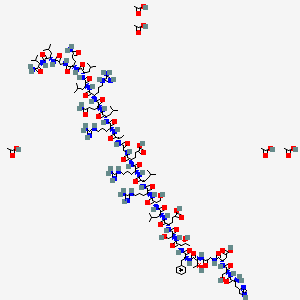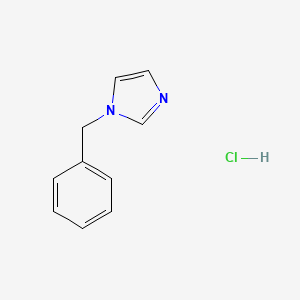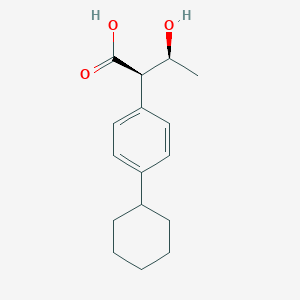
(R*,S*)-(-)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S)-(-)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid**, also known by its chemical formula C₁₆H₂₂O₃ , is a compound with interesting properties. It contains a total of 42 bonds, including 20 non-hydrogen bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid group (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol group .
Vorbereitungsmethoden
The synthetic routes for this compound involve specific reaction conditions. Unfortunately, detailed industrial production methods are not widely available in the literature. researchers have explored various synthetic approaches to obtain it.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions. For example, reduction may yield an alcohol, while oxidation could lead to a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
(R,S)-(-)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid** finds applications in various fields:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its pharmacological effects.
Industry: May serve as a precursor for drug development or other fine chemicals.
Wirkmechanismus
The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details fully.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it to related molecules based on structural features and functional groups. Its uniqueness lies in its cyclohexyl and hydroxyethyl moieties.
Remember that this compound’s properties and applications continue to be explored, and further research will enhance our understanding
Eigenschaften
CAS-Nummer |
88221-69-6 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
(2R,3S)-2-(4-cyclohexylphenyl)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(17)15(16(18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12,15,17H,2-6H2,1H3,(H,18,19)/t11-,15-/m0/s1 |
InChI-Schlüssel |
LNDKEFFVJSOTLX-NHYWBVRUSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


